Ácido araquidónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

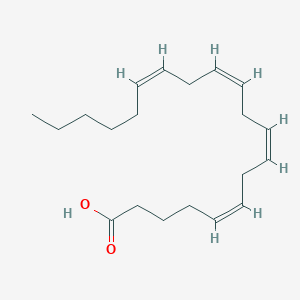

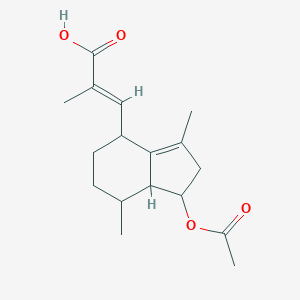

- Arachidonic acid (AA) is a 20-carbon chain polyunsaturated fatty acid with four methylene-interrupted cis double bonds.

- It is an integral constituent of biological cell membranes and is necessary for the function of all cells.

- AA is particularly abundant in the brains, muscles, and livers of organisms .

Aplicaciones Científicas De Investigación

Inflammation and Immunity: AA-derived eicosanoids regulate inflammation and immune responses.

Cardiovascular Health: AA influences blood clotting and vascular tone.

Brain Function: AA is essential for neural membrane integrity and neurotransmitter release.

Cancer Research: AA metabolism is linked to cancer progression.

Skin Health: AA contributes to skin barrier function.

Mecanismo De Acción

Target of Action

Arachidonic Acid (AA) is a natural fatty acid that plays an essential role in physiological homeostases, such as repair and growth of cells . It interacts with several targets including:

- Peroxisome proliferator-activated receptor alpha (PPARα)

- Bile acid receptor

- Retinoic acid receptor RXR-alpha

- Prostaglandin G/H synthase 1

- 14 kDa fatty acid-binding protein

These targets play crucial roles in various physiological processes, including cell growth and repair, inflammation, and metabolic regulation .

Mode of Action

AA is liberated from membrane phospholipids by the action of phospholipases upon stimulation by a variety of extracellular stimuli including neurotransmitters, growth factors, and cytokines . It is then metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes mediate AA metabolism in a cell-/tissue-/stress-dependent manner .

Biochemical Pathways

AA is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . It is metabolized by three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The products of these pathways, known as eicosanoids, function as crucial bioactive lipids . They contribute to normal sensing of extra- and intracellular environments and the subsequent transmission of pathophysiological signals to control dynamic cell behaviors and metabolism .

Pharmacokinetics

It is known that aa is a constituent of animal phosphatides and is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

Result of Action

The actions of AA and its metabolites have profound effects on cellular functions. They are implicated in pain, tissue regeneration, immune modulation, and more . They also play pivotal roles in linking immunologic-metabolic interactions, microenvironment homeostasis, the balance of cell survival and death, hormone regulation in the cardiovascular system, and other functions .

Action Environment

Environmental conditions have significant impacts on the physiological characteristics of microorganisms, and changes in conditions may directly affect intracellular lipids and AA synthesis . Moreover, AA is amphipathic, and its hydrophobic tail can remain in a lipid bilayer while its polar carboxyl group (charged or uncharged) can emerge into the aqueous environment outside the membrane . This property is crucial for understanding the availability within the cell of endogenous and exogenous AA .

Safety and Hazards

Métodos De Preparación

- AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).

- Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.

Análisis De Reacciones Químicas

- AA undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).

- Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.

Comparación Con Compuestos Similares

- AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.

- Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of arachidonic acid involves the elongation of a 16-carbon fatty acid to a 20-carbon fatty acid with the introduction of four cis double bonds. The pathway involves a series of desaturation and elongation reactions.", "Starting Materials": [ "Palmitic acid", "Malonic acid", "Phosphorus pentoxide", "Sodium hydroxide", "Lithium aluminum hydride", "Methanol", "Sodium borohydride", "Bromine" ], "Reaction": [ "Palmitic acid is first treated with phosphorus pentoxide to form acyl chloride.", "The acyl chloride is then reacted with malonic acid to form a β-keto acid.", "The β-keto acid is decarboxylated to form a 14-carbon fatty acid.", "The 14-carbon fatty acid is then treated with lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with bromine to form the corresponding bromoalkane.", "The bromoalkane is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then desaturated with sodium hydroxide to form the corresponding alkene.", "The alkene is then treated with bromine to form the corresponding bromoalkene.", "The bromoalkene is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then desaturated with sodium hydroxide to form the corresponding alkene.", "The alkene is then treated with bromine to form the corresponding bromoalkene.", "The bromoalkene is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then desaturated with sodium hydroxide to form the corresponding alkene.", "The alkene is then treated with bromine to form the corresponding bromoalkene.", "The bromoalkene is then reacted with sodium borohydride to form the corresponding alcohol.", "The resulting alcohol is arachidonic acid." ] } | |

Número CAS |

506-32-1 |

Fórmula molecular |

C20H32O2 |

Peso molecular |

304.5 g/mol |

Nombre IUPAC |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

Clave InChI |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Punto de ebullición |

170 °C at 1.50E-01 mm Hg |

melting_point |

-49.5 °C |

| 93444-49-6 506-32-1 |

|

Descripción física |

Liquid; [Merck Index] Liquid |

Pictogramas |

Irritant |

Sinónimos |

(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |

Presión de vapor |

0.00000015 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

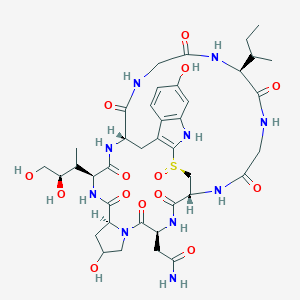

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)